N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide
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Overview
Description
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a complex organic compound with a molecular formula of C22H15Cl2N3O3S and a molecular weight of 472.34 g/mol . This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms. The compound also features dichloro-substituted phenyl groups and a methoxybenzamide moiety, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions . The resulting benzoxazole intermediate is then subjected to chlorination to introduce the dichloro substituents at the 5 and 7 positions.
The next step involves the coupling of the dichlorobenzoxazole with a phenyl isothiocyanate derivative to form the carbamothioyl linkage . This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the nucleophilic attack on the isothiocyanate group. Finally, the methoxybenzamide moiety is introduced through an amidation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines . Substitution reactions can result in a variety of substituted benzoxazole derivatives with different functional groups .
Scientific Research Applications
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress . The analgesic effects may involve modulation of pain receptors and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: This compound shares the benzoxazole core and dichloro substituents but differs in the presence of a pyrazoloquinoline moiety.
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar in structure but with an acetamide group instead of the methoxybenzamide moiety.
Uniqueness
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-29-16-4-2-3-13(9-16)20(28)27-22(31)25-15-7-5-12(6-8-15)21-26-18-11-14(23)10-17(24)19(18)30-21/h2-11H,1H3,(H2,25,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRHEUXKBKXNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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